molecular formula C8H8FNO3 B1456994 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene CAS No. 708-04-3

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene

Cat. No.: B1456994
CAS No.: 708-04-3
M. Wt: 185.15 g/mol
InChI Key: JRWSBCXFFPZMRL-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro group, a methoxy group, a methyl group, and a nitro group attached to a benzene ring

Properties

IUPAC Name

1-fluoro-2-methoxy-5-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWSBCXFFPZMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Fluoro-2-methoxy-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Fluoro-2-methoxy-5-methyl-3-aminobenzene, while oxidation of the methyl group produces 1-Fluoro-2-methoxy-5-nitrobenzoic acid .

Scientific Research Applications

Scientific Research Applications

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene has several significant applications in various scientific domains:

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique substituent arrangement allows for selective reactions that can lead to various derivatives useful in further chemical applications .

Biology

  • Biological Interaction Studies: The compound can be utilized in studies that examine the interactions between aromatic compounds and biological molecules. Its derivatives may exhibit biological activity, making them candidates for drug discovery research .

Medicine

  • Therapeutic Agent Development: Research into the medicinal properties of derivatives derived from this compound could lead to the development of new therapeutic agents. The nitro group can be reduced to form amino derivatives, which are often more biologically active .

Industry

  • Production of Dyes and Pigments: In industrial applications, this compound can be used in the production of specialty chemicals, including dyes and pigments. Its unique chemical structure allows for specific color properties that are valuable in various manufacturing processes .

Case Studies and Research Findings

Several studies have explored the reactivity and applications of this compound:

  • Electrophilic Substitution Reactions:
    • Research indicates that the electron-withdrawing nature of the nitro group deactivates the benzene ring towards further electrophilic substitution while the methoxy group activates it towards ortho and para positions. This duality allows for selective functionalization at desired positions on the ring .
  • Biological Activity Assessment:
    • Derivatives of this compound have been tested for their potential antibacterial and antifungal activities. Preliminary results suggest that certain derivatives exhibit significant biological activity, warranting further investigation into their mechanisms and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (fluoro and nitro) and electron-donating groups (methoxy and methyl) on the benzene ring influences the reactivity and orientation of the compound in these reactions. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while the methoxy group, an electron-donating group, activates the ring and directs substitution to the ortho and para positions .

Comparison with Similar Compounds

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene can be compared with other similar compounds such as:

Biological Activity

1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a fluoro group, a methoxy group, a methyl group, and a nitro group. The presence of these substituents influences its reactivity and biological interactions.

The compound primarily undergoes electrophilic aromatic substitution , where the electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack, while the methoxy group activates it. This dual influence allows for selective reactions that can be harnessed in drug development.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines by targeting epidermal growth factor receptors (EGFR), particularly in cases involving mutations or resistance mechanisms .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetActivityReference
Compound AEGFRInhibitory
Compound BHER2Cytotoxic

Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives possess antimicrobial properties against both bacterial and fungal strains. For example, compounds similar to this compound have been tested against phytopathogenic fungi, showing significant fungicidal activity superior to conventional treatments .

Table 2: Antimicrobial Efficacy

CompoundPathogen TestedEfficacyReference
Compound CFusarium oxysporumHigh
Compound DSclerotinia sclerotiorumModerate

Case Studies

  • EGFR Inhibition : A study investigated a series of compounds derived from this compound for their ability to inhibit EGFR-related pathways in cancer cells. Results indicated that modifications to the nitro group significantly enhanced inhibitory potency against EGFR mutants .
  • Fungicidal Activity : Another research project focused on the fungicidal properties of synthesized derivatives against multiple strains of fungi affecting crops. The study highlighted several compounds that outperformed traditional fungicides, suggesting a promising avenue for agricultural applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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